Chemical structure and properties of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
Chemical structure and properties of Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl-
Advanced Pharmacophore & Synthetic Guide[1][2]
Executive Summary
Propanoic acid, 2-(2,2-difluoroethoxy)-2-methyl- (CAS: 244638-32-6) is a specialized fluorinated building block utilized in the design of metabolically stable ether-linked carboxylic acids. Structurally, it combines a gem-dimethyl substituted
This motif is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for standard alkoxy-isobutyric acids found in PPAR agonists (fibrates) and URAT1 inhibitors (gout therapeutics). The inclusion of the difluoroethyl group modulates lipophilicity (
Part 1: Structural Analysis & Physicochemical Profile
The molecule's value lies in its specific structural modifications that address common liabilities in drug design—metabolic instability and poor membrane permeability.
1.1 The Gem-Dimethyl Effect (Thorpe-Ingold Effect)
The two methyl groups at the
1.2 The Fluorine Effect
The 2,2-difluoroethoxy moiety is a bioisostere for a standard ethoxy group but with distinct advantages:
-
Metabolic Blockade: The C-F bonds render the terminal ethyl group resistant to Cytochrome P450-mediated oxidative dealkylation.
-
Lipophilicity Modulation: Fluorine lowers the basicity of the ether oxygen via induction, reducing hydrogen bond acceptor capability while increasing lipophilicity (LogP) to improve membrane permeability.
1.3 Physicochemical Data Table
| Property | Value / Descriptor |
| IUPAC Name | 2-(2,2-difluoroethoxy)-2-methylpropanoic acid |
| CAS Number | 244638-32-6 |
| Molecular Formula | C |
| Molecular Weight | 168.14 g/mol |
| Predicted pKa | 3.8 – 4.2 (Acidic due to inductive effect of ether) |
| Predicted LogP | ~1.3 – 1.6 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (including F) |
| Physical State | Viscous colorless to pale yellow oil |
Part 2: Synthetic Routes & Experimental Protocols
High-purity synthesis of CAS 244638-32-6 is challenging due to the potential for elimination reactions when working with tertiary carbons and fluorinated alkylating agents. Two primary routes are detailed below: the Process Route (Bargellini-type) for scale, and the Lab Route (Williamson Ether) for purity.
2.1 Route A: The Modified Bargellini Reaction (Industrial Scale)
This "one-pot" method utilizes the reaction of a nucleophile with the in situ generated gem-dichloro epoxide derived from acetone and chloroform.
-
Mechanism: Chloroform is deprotonated by KOH to form the trichloromethyl anion, which adds to acetone. The resulting alkoxide cyclizes to form a gem-dichloro epoxide. The 2,2-difluoroethanol nucleophile opens this epoxide, followed by hydrolysis of the acyl chloride intermediate.
-
Pros: Cheap reagents (Acetone, CHCl
). -
Cons: Exothermic; requires careful temperature control to prevent polymerization.
2.2 Route B: Williamson Ether Synthesis (High Purity Lab Scale)
This route avoids the harsh conditions of the Bargellini reaction and is preferred for generating analytical standards or small library synthesis.
Protocol: Alkylation of
Reagents:
-
Ethyl 2-hydroxy-2-methylpropionate (Starting Material A)
-
2,2-Difluoroethyl triflate (Electrophile - Note: Prepared fresh from 2,2-difluoroethanol + Tf2O)
-
Sodium Hydride (NaH, 60% dispersion)
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THF (Anhydrous) and DMF
Step-by-Step Methodology:
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Preparation of Electrophile: To a solution of 2,2-difluoroethanol (1.0 eq) and pyridine (1.1 eq) in DCM at -78°C, add triflic anhydride (1.1 eq) dropwise. Stir for 1 hour, warm to 0°C, wash with 1N HCl, dry, and concentrate to yield 2,2-difluoroethyl triflate. Handle with extreme caution.
-
Alkylation:
-
Charge a flame-dried flask with NaH (1.2 eq) and anhydrous THF/DMF (9:1 ratio). Cool to 0°C.
-
Add Ethyl 2-hydroxy-2-methylpropionate (1.0 eq) dropwise. Evolution of H
gas will be observed. Stir for 30 mins to ensure complete alkoxide formation. -
Add the prepared 2,2-difluoroethyl triflate (1.1 eq) dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Saponification:
-
Add LiOH (3.0 eq) dissolved in water directly to the reaction mixture (THF:Water 1:1).
-
Heat to 60°C for 4 hours.
-
-
Workup:
-
Concentrate to remove THF.
-
Wash the aqueous layer with diethyl ether (to remove unreacted triflate/ester).
-
Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extract with Ethyl Acetate (3x).[1] Dry over Na
SO , filter, and concentrate.
-
-
Purification: The product is usually sufficiently pure (>95%).[2] If necessary, purify via Kugelrohr distillation or reverse-phase flash chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision logic for selecting the synthesis route and the flow of the high-purity protocol.
Figure 1: Decision matrix and workflow for the synthesis of 2-(2,2-difluoroethoxy)-2-methylpropanoic acid.
Part 4: Analytical Characterization (Self-Validating Protocols)
To ensure the integrity of the synthesized intermediate, the following analytical signatures must be confirmed.
4.1 Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):- 11.0–12.0 (br s, 1H, COOH ) – Confirms acid formation.
-
5.9 (tt,
Hz, Hz, 1H, –CF H ) – Characteristic triplet of triplets for the terminal proton. -
3.7 (td,
Hz, Hz, 2H, –O–CH –CF –) – Coupling to fluorine is diagnostic. -
1.5 (s, 6H, C(CH
) ) – Gem-dimethyl singlet.
-
F NMR (376 MHz, CDCl
):- -125.0 ppm (dt) – Single signal confirms mono-fluorinated species absence and purity.
4.2 Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).
-
Target Ion: [M-H]
= 167.1 m/z. -
Fragmentation: Loss of CO
(44 Da) and HF (20 Da) are common in MS/MS.
Part 5: Safety & Handling
-
Hazards: The free acid is corrosive and an irritant. The triflate precursor used in Route B is a potent alkylating agent and must be handled in a fume hood.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is stable, but the carboxylic acid can react with trace amines in the environment if not sealed.
References
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Bargellini Reaction Mechanism: Weizmann, C., et al. "Action of Chloroform and Potassium Hydroxide on Acetone." Journal of the American Chemical Society, vol. 70, no. 3, 1948, pp. 1189–1191.
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Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330.
- Synthesis of Alpha-Oxy Acids: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (General reference for ester hydrolysis and ether stability).
-
Related URAT1 Inhibitor Chemistry: Hoyer, D., et al. "Discovery of Lesinurad." ACS Medicinal Chemistry Letters, vol. 5, no. 10, 2014. (Contextual reference for acid-tail pharmacophores).
